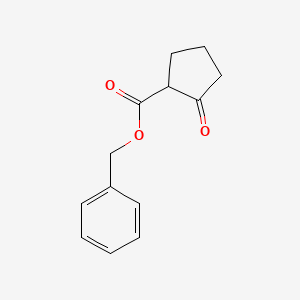

Benzyl 2-oxocyclopentane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12-8-4-7-11(12)13(15)16-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJLARHYALYBBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Transformations and Derivatizations

Enantioselective and Stereoselective Transformations

The prochiral nature of the cyclopentanone (B42830) ring makes Benzyl (B1604629) 2-oxocyclopentane-1-carboxylate an ideal substrate for asymmetric synthesis, enabling the creation of chiral molecules with high stereocontrol.

The introduction of a fluorine atom at the α-position of the ketone can create a chiral center. Asymmetric electrophilic fluorination of β-keto esters is a well-established method for constructing C-F quaternary stereogenic centers. nih.gov This transformation is typically achieved using an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), in the presence of a chiral catalyst. Organocatalysis, particularly with cinchona alkaloid derivatives, has proven effective for the asymmetric fluorination of related β-dicarbonyl compounds, yielding products with moderate to good enantioselectivity. nih.gov While specific examples for Benzyl 2-oxocyclopentane-1-carboxylate are not extensively detailed, the general methodology is directly applicable to generate its α-fluoro derivative.

A key transformation involving this substrate is the enantioselective alkylation at the α-position to generate an all-carbon quaternary stereocenter. This is efficiently achieved using phase-transfer catalysis (PTC). Research has demonstrated that hybrid Cinchona catalysts can facilitate the alkylation of related β-keto esters with high efficiency and enantioselectivity. nih.gov In these reactions, the catalyst forms a chiral ion pair with the enolate of the β-keto ester, directing the approach of the alkylating agent to one face of the molecule. This method allows for the synthesis of optically active products with excellent enantiomeric excess (ee) using only a small amount of catalyst. nih.gov

Table 1: Enantioselective Alkylation of β-Keto Esters via Phase-Transfer Catalysis

| Substrate Derivative | Alkylating Agent | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Methyl 1-benzyl-2-oxocyclopentane-1-carboxylate | Not Specified | Cinchona-derived PTC | 99 | 61 | nih.gov |

| tert-Butyl 1-benzyl-2-oxocyclopentane-1-carboxylate | Not Specified | Cinchona-derived PTC | 96 | 74 | nih.gov |

The ketone functionality of this compound can be stereoselectively reduced to form chiral β-hydroxy esters, which are valuable synthetic intermediates. Biocatalytic reductions using whole-cell systems or isolated enzymes offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. tudelft.nl Various yeast strains, such as Saccharomyces cerevisiae, and purified carbonyl reductases or alcohol dehydrogenases have been successfully employed for the asymmetric reduction of cyclic β-keto esters. researchgate.netd-nb.info These biocatalysts can deliver either the syn or anti diastereomer with high enantiomeric purity, depending on the choice of enzyme. researchgate.net This chemoenzymatic approach provides access to all four possible stereoisomers of the corresponding benzyl 2-hydroxycyclopentane-1-carboxylate.

Introducing a nitrogen-containing functional group in a stereocontrolled manner is another important transformation. Asymmetric amination of β-keto esters can be achieved through various strategies. One notable approach involves a domino reaction initiated by a Michael addition of a chiral lithium amide. nih.govresearchgate.net For instance, reacting a related open-chain precursor with lithium N-α-methylbenzyl-N-benzylamide can initiate an asymmetric Michael addition followed by an intramolecular cyclization to yield highly functionalized aminocyclopentane derivatives with excellent stereocontrol. nih.govresearchgate.net This strategy allows for the creation of complex cyclic β-amino esters from acyclic starting materials.

Functional Group Interconversions and Structural Modifications

Beyond creating stereocenters, the functional groups of this compound can be interconverted to access a wider range of derivatives.

The benzyl ester group serves as a versatile protecting group for the carboxylic acid functionality. It can be selectively removed under various conditions, most commonly through catalytic hydrogenolysis. organic-chemistry.org This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org The process is highly efficient and yields 2-oxocyclopentane-1-carboxylic acid and toluene (B28343) as the byproduct. Alternative mild methods, such as using triethylsilane and a palladium catalyst, have also been developed to avoid harsh conditions that might affect other functional groups. nih.gov

Once deprotected, the resulting free carboxylic acid is a key intermediate for further functionalization. nih.govprinceton.edu It can be readily converted into a variety of other functional groups:

Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC) to form amides.

Esterification: Reaction with different alcohols under acidic conditions to form other esters.

Decarboxylative Coupling: The carboxylic acid can be used in modern metallaphotoredox-catalyzed reactions to achieve decarboxylative functionalization, where the carboxyl group is replaced by other fragments. princeton.eduresearchgate.net

This debenzylation and subsequent functionalization sequence significantly enhances the synthetic utility of the parent molecule, allowing it to be incorporated into more complex structures.

Amidation Reactions from Ester Precursors

The transformation of the benzyl ester group of this compound into an amide is a key synthetic manipulation. Direct amidation can be achieved through several catalytic methods, bypassing the need to first convert the ester to a carboxylic acid. Nickelocene has been demonstrated as an effective catalyst for the direct α-amidation of β-keto esters, accommodating a broad range of substrates. nih.gov This method represents a convergent approach to synthesizing α-amidated products. nih.gov Another approach involves the use of heterogeneous catalysts, such as Niobium(V) oxide (Nb₂O₅), which has shown high activity for the direct amidation of various esters. researchgate.net Furthermore, enzymatic strategies offer a green alternative. Lipases, such as Candida antarctica lipase (B570770) B (Cal-B), can catalyze the transacylation between β-keto esters and amines under mild conditions. nih.gov

Table 1: Comparison of Amidation Methodologies for β-Keto Esters

| Method | Catalyst / Reagent | Key Features |

|---|---|---|

| Metallocene Catalysis | Nickelocene, LiOt-Bu | Enables convergent synthesis; tolerates broad substrate scope. nih.gov |

| Heterogeneous Catalysis | Niobium(V) oxide (Nb₂O₅) | Reusable catalyst, often performed under solvent-free conditions. researchgate.net |

| Enzymatic Synthesis | Candida antarctica lipase B (Cal-B) | Mild, environmentally friendly conditions; proceeds via an acyl-enzyme intermediate. nih.gov |

Site-Selective Methylation

The methylation of this compound can be directed to the α-carbon due to its high acidity. The formation of an enolate under basic conditions, followed by reaction with an electrophilic methylating agent like iodomethane, is a standard method for the C-alkylation of β-keto esters. wikipedia.org This reaction proceeds via an Sₙ2 nucleophilic substitution on the methylating agent. wikipedia.org For more complex ketones, a two-step approach involving the regioselective formation of an enaminone intermediate followed by diastereoselective hydrogenation has been developed as a convenient and scalable method for α-methylation. nih.gov

Table 2: General Conditions for α-Methylation of β-Keto Esters

| Step | Reagents | Purpose |

|---|---|---|

| 1. Enolate Formation | Base (e.g., NaH, LiHMDS) | Deprotonation at the α-carbon to generate a nucleophilic enolate. |

| 2. Methylation | Electrophilic Methylating Agent (e.g., CH₃I) | Sₙ2 reaction with the enolate to form a new C-C bond. wikipedia.org |

Sulfenylation Reactions

The introduction of a sulfur functional group at the α-position of this compound is known as sulfenylation. This transformation is typically achieved by generating the enolate of the β-keto ester and then quenching it with a sulfenylating agent. researchgate.netuts.edu.au Common reagents for this purpose include phenylsulfenyl chloride or methylsulfenyl chloride. researchgate.net The resulting α-sulfenylated products are valuable intermediates themselves. For instance, subsequent oxidation of the sulfide (B99878) to a sulfoxide, followed by thermal elimination, can be used to introduce an α,β-double bond. researchgate.net

Table 3: Reagents for α-Sulfenylation of Cyclic β-Keto Esters

| Reagent Type | Example | Product |

|---|---|---|

| Sulfenyl Chloride | Phenylsulfenyl chloride (PhSCl) | α-(Phenylthio) β-keto ester |

| Sulfenyl Chloride | Methylsulfenyl chloride (MeSCl) | α-(Methylthio) β-keto ester |

| Disulfide | Dimethyl disulfide (MeSSMe) | α-(Methylthio) β-keto ester |

| Disulfide | Diphenyl disulfide (PhSSPh) | α-(Phenylthio) β-keto ester |

Hydroxymethylation and Subsequent Spiroketal Formation

The α-hydroxylation of β-keto esters is a valuable transformation for introducing an oxygenated stereocenter. researchgate.net This can be accomplished using various methods, including visible light-induced catalysis with air as the oxidant. researchgate.net Following the introduction of a hydroxyl group, typically via hydroxymethylation (reaction with formaldehyde) at the α-position, the resulting γ-hydroxy ketone can undergo intramolecular cyclization to form a cyclic hemiacetal. Further reaction and dehydration can lead to the formation of complex spiroketal structures. Spiroketals are a significant structural motif in many natural products. acs.org The synthesis of spiroketals can be achieved through various iodine(III)-mediated cyclizations of suitable precursors, such as arylalkynes or N-(p-hydroxyphenyl)cyanoacetamides, highlighting a potential pathway from functionalized keto-esters. beilstein-journals.org

Reduction to Hydroxycyclopentane Carboxylates

The reduction of the ketone functionality in this compound yields the corresponding benzyl hydroxycyclopentane carboxylate. This reaction creates a new stereocenter, and achieving diastereoselectivity is often a primary goal. Research on the reduction of analogous cyclic γ-keto acids has identified complementary conditions to access different diastereomers. nih.gov For example, using silane (B1218182) reagents in the presence of trifluoroacetic acid can favor the formation of syn-lactones, while trialkylborohydrides can furnish the anti-lactones. nih.gov These principles can be applied to the reduction of β-keto esters to selectively obtain either the cis- or trans-β-hydroxy ester.

Table 4: Diastereoselective Reduction Strategies for Cyclic Keto Esters/Acids

| Reagent System | Predominant Diastereomer |

|---|---|

| Silane / Trifluoroacetic Acid | syn |

| Trialkylborohydride | anti |

Difluoromethylation

Modern synthetic methods allow for the direct introduction of a difluoromethyl (CF₂H) group, a valuable moiety in medicinal chemistry. The α-difluoromethylation of β-keto esters has been accomplished using several advanced techniques. Enantioselective difluoromethylation can be achieved via phase-transfer catalysis using cinchona-derived catalysts, which allows for the formation of chiral C-CF₂H groups with good yields and regioselectivity. researchgate.netrsc.org Another powerful approach is visible-light-driven photocatalysis, where electron donor-acceptor (EDA) complexes formed between chiral enolates and perfluoroalkyl iodides trigger the reaction. acs.org These methods provide efficient access to α-difluoromethylated β-keto esters under mild conditions. researchgate.netacs.org

Table 5: Modern Methods for α-Difluoromethylation of β-Keto Esters

| Method | Catalyst / Conditions | Key Features |

|---|---|---|

| Phase-Transfer Catalysis | Cinchona-derived catalyst, base | Achieves enantioselective C-CF₂H bond formation. researchgate.netrsc.org |

| Photocatalysis | Visible light, photo-organocatalyst | Proceeds via EDA complexes at ambient temperature. acs.org |

| Electrophilic Reagents | S-(difluoromethyl)sulfonium salts | Stable reagents for C-selective difluoromethylation under mild conditions. |

Ring Transformations and Rearrangements

The carbon skeleton of this compound can undergo significant structural changes through various rearrangement reactions, often leading to ring contraction or expansion.

A prominent example of a ring-contracting reaction is the Favorskii rearrangement. This reaction occurs on α-halo ketones in the presence of a base. wikipedia.orgadichemistry.com Therefore, initial halogenation of this compound at the α-position would be required to generate the necessary substrate. Treatment of the resulting α-halo-β-keto ester with a base, such as sodium ethoxide, would induce a rearrangement through a cyclopropanone (B1606653) intermediate, ultimately yielding a substituted cyclopentanecarboxylate (B8599756) derivative—a ring contraction from the original six-membered intermediate ring structure. adichemistry.comnrochemistry.com

Ring expansion reactions are also synthetically valuable transformations. nih.gov While a direct expansion from this compound is not standard, transformations of related structures provide insight. For instance, palladium-catalyzed reactions of allyl β-keto carboxylates, which can be formed from the parent compound, lead to π-allylpalladium enolates after decarboxylation. nih.gov These intermediates can undergo a variety of subsequent reactions, including intramolecular aldol (B89426) condensations that can lead to new cyclic systems. nih.gov

Condensation and Addition Reactions

The electrophilic ketone and the acidic α-proton of this compound facilitate a range of condensation and addition reactions, enabling the construction of complex acyclic and heterocyclic systems.

β-Ketoesters are cornerstone synthons for the construction of a wide array of heterocyclic systems through condensation reactions with binucleophilic reagents. nih.govorgsyn.org A pertinent example is the synthesis of triazolopyrimidinone (B1258933) derivatives, which are recognized for their biological activities. nih.gov

The synthesis involves the cyclocondensation of a β-ketoester with an aminotriazole, such as 3,5-diamino-1,2,4-triazole. nih.gov In a typical procedure, a benzylated β-ketoester, which could be derived from this compound, is reacted with the diaminotriazole under high-temperature conditions, often facilitated by microwave irradiation in an ionic liquid like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BMIM-PF6). nih.gov This reaction efficiently constructs the fused triazolopyrimidinone core. nih.gov The versatility of this approach allows for the introduction of various substituents based on the initial β-ketoester and other precursors, enabling the exploration of structure-activity relationships for therapeutic targets. nih.gov

The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. mdpi.com The enolate of this compound, readily formed upon treatment with a suitable base, can act as a potent Michael donor. orgsyn.org It can add to a variety of Michael acceptors, which are typically α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds. mdpi.com

In this process, the nucleophilic enolate attacks the β-carbon of the electrophilic alkene, leading to a 1,4-addition product. This reaction is highly valuable for creating 1,5-dicarbonyl compounds or their synthetic equivalents, which are versatile intermediates for further transformations. mdpi.com For instance, the conjugate addition of ethyl 2-oxocyclopentane-1-carboxylate to α,β-unsaturated aryl esters has been demonstrated, and the benzyl ester analogue is expected to exhibit similar reactivity. orgsyn.org The reaction creates a new stereocenter, and asymmetric variants of the Michael addition are widely employed to control the stereochemical outcome. orgsyn.org

Table 3: Michael Addition with 2-Oxocyclopentane-1-carboxylate Enolate This table shows representative Michael acceptors and the general structure of the resulting adducts.

| Michael Donor (Enolate from) | Michael Acceptor (Example) | Product Type (Adduct) |

|---|---|---|

| This compound | Methyl vinyl ketone | 1,5-Diketone |

| This compound | Acrylonitrile | γ-Ketonitrile |

| This compound | Diethyl fumarate | Polyfunctionalized ester |

Applications in Complex Molecule Synthesis and Advanced Materials

Precursor in Natural Product Synthesis

The class of β-keto esters has been widely utilized as building blocks in the total synthesis of numerous complex natural products. Their ability to undergo a variety of chemical reactions enables the construction of intricate molecular frameworks.

Synthesis of Pheromone Intermediates

While specific examples detailing the use of Benzyl (B1604629) 2-oxocyclopentane-1-carboxylate in pheromone synthesis are not extensively documented in dedicated studies, the cyclopentane (B165970) core is a common structural motif in certain classes of insect pheromones. The functional groups of the molecule allow for ring-opening, functional group interconversion, or side-chain elaboration, which are key steps in building the carbon skeletons of complex pheromones.

Building Blocks for Polycyclic Terpenoids

The five-membered ring of Benzyl 2-oxocyclopentane-1-carboxylate serves as a foundational unit for cyclopentanoid natural products, a subset of the broader terpenoid family. The synthesis of polycyclic terpenoids often involves annulation strategies where additional rings are constructed onto an existing carbocyclic core. The ketone and ester functionalities provide reactive handles to initiate such cyclization cascades, making it a strategic starting material for targets containing a five-membered ring.

Intermediates for Cardiotonic Steroids

The tetracyclic core of cardiotonic steroids features a cyclopentane ring (the D-ring). Synthetic strategies toward these molecules often rely on the construction of this D-ring or its annulation to the C-ring. Functionalized cyclopentanone (B42830) derivatives are therefore valuable intermediates. This compound represents a potential starting point for the elaboration of a suitably substituted D-ring precursor for subsequent coupling or cyclization reactions in a convergent steroid synthesis.

Strategic Construction of Substituted Cyclopentane Cores in Bioactive Molecules

The most direct application of this compound is in the synthesis of highly substituted cyclopentane derivatives that are themselves targets or key intermediates for bioactive molecules. The reactivity of the β-keto ester moiety can be precisely controlled to achieve a variety of structural modifications. The acidic α-proton can be removed to form an enolate, which can then be subjected to alkylation or acylation to introduce substituents at the C1 position. The ketonic carbonyl can undergo nucleophilic addition, reduction, or conversion to an olefin, while the benzyl ester can be selectively cleaved under hydrogenolysis conditions. This diverse reactivity allows for the strategic construction of complex cyclopentane cores.

Table 1: Potential Strategic Transformations of this compound

| Reaction Type | Reagent Example | Resulting Structure | Purpose in Synthesis |

|---|---|---|---|

| α-Alkylation | NaH, then R-X | 1-Alkyl-1-benzyloxycarbonyl-2-oxocyclopentane | Introduction of carbon side-chains |

| Reduction | NaBH₄ | Benzyl 2-hydroxycyclopentane-1-carboxylate | Creation of a secondary alcohol for further functionalization |

| Decarboxylation | H₃O⁺, Heat | 2-Substituted Cyclopentanone | Generation of mono-functionalized cyclopentanones |

| Ester Cleavage | H₂, Pd/C | 2-Oxocyclopentane-1-carboxylic acid | Unmasking a carboxylic acid for amide coupling |

Role in Medicinal Chemistry-Oriented Synthesis

In medicinal chemistry, β-keto esters are important precursors for the synthesis of heterocyclic compounds, many of which exhibit significant biological activity.

Synthesis of Heterocyclic Compounds with Potential Biological Activities

The 1,3-dicarbonyl arrangement in this compound is an ideal substrate for condensation reactions with binucleophiles to form a wide range of heterocyclic systems. For instance, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives fused to the cyclopentane ring. Similarly, condensation with urea, thiourea, or guanidine (B92328) can lead to pyrimidine-based structures such as pyrimidones and thioxopyrimidines. These heterocyclic scaffolds are prevalent in many biologically active molecules and approved drugs, making their synthesis from accessible starting materials like this compound a valuable strategy in drug discovery. The general class of β-keto esters is known to be a precursor for heterocycles such as aminopyrazole and pyridazine (B1198779) derivatives.

Table 2: Heterocyclic Systems Derived from β-Keto Ester Functionality

| Binucleophile | Resulting Heterocyclic Core | Potential Biological Relevance |

|---|---|---|

| **Hydrazine (H₂NNH₂) ** | Pyrazolone (B3327878) | Anti-inflammatory, Analgesic |

| **Urea (H₂NCONH₂) ** | Pyrimidinone | Antiviral, Antitumor |

| **Guanidine (H₂NC(NH)NH₂) ** | Aminopyrimidine | Kinase Inhibitors, Antibacterial |

Intermediates for Agro- and Pharmaceutical Chemicals

This compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly those with applications in the pharmaceutical industry. The functionalized cyclopentanone core is a key structural motif found in a variety of biologically active compounds.

A prominent example is the family of prostaglandins (B1171923), which are lipid compounds involved in numerous physiological processes, making them and their analogues important drug targets. nih.gov The synthesis of many prostaglandins, such as prostaglandin (B15479496) F₂α, relies on key intermediates that feature a cyclopentane framework. nih.gov Seminal work in this area established the "Corey lactone" as a cornerstone intermediate for the stereocontrolled synthesis of a wide array of prostaglandins. nih.govnih.gov Although syntheses may start from different precursors, the cyclopentanone ring system inherent in this compound represents a fundamental building block for accessing these complex structures. The dual functionality of the keto and benzyl ester groups allows for sequential and regioselective introduction of the requisite side chains to build the final prostaglandin molecule.

Furthermore, benzyl esters are frequently employed in the synthesis of pharmaceutical ingredients to protect carboxylic acid functionalities during intermediate steps. For instance, intermediates like 5R-[(benzyloxy)amino]piperidine-2S-carboxylate are critical in the manufacture of modern drugs such as avibactam, a β-lactamase inhibitor. google.com This highlights the broader utility of the benzyl carboxylate group in complex multi-step syntheses within the pharmaceutical sector.

Catalysis and Materials Science Applications

In the field of materials science, particularly in polymer production, this compound and structurally related compounds are relevant for their role as internal electron donors (IEDs) in the preparation of Ziegler-Natta (Z-N) catalysts. mdpi.com These catalysts are fundamental to the industrial production of polyolefins like polypropylene (B1209903) (PP). mdpi.com

Internal electron donors are Lewis bases that are incorporated during the synthesis of the solid catalyst component, which typically consists of titanium tetrachloride (TiCl₄) on a magnesium chloride (MgCl₂) support. mdpi.comresearchgate.net The primary function of the IED is to control the stereospecificity of the catalyst. mdpi.com It achieves this by selectively adsorbing onto the MgCl₂ surface, which influences the formation and nature of the active titanium sites. This leads to a higher degree of stereoregularity in the resulting polymer, which is crucial for achieving desired material properties such as high isotacticity in polypropylene. researchgate.netrsc.org

Various classes of organic compounds containing oxygen, such as esters, ethers, and succinates, have been developed as IEDs. mdpi.com β-Keto esters like this compound fall within the broader category of malonate-type donors. The performance of these donors is influenced by their electronic and steric properties. The ester group can coordinate with the catalyst components, and the bulky benzyl group can provide the necessary steric hindrance around the active site to guide the insertion of the propylene (B89431) monomer, thereby enhancing the stereoselectivity of the polymerization process. rsc.org The choice of IED has a significant impact on catalyst activity, polymer molecular weight, and molecular weight distribution. researchgate.net

Table 1: Comparison of Internal Electron Donor (IED) Classes for Ziegler-Natta Catalysts This table is generated based on information from multiple sources to illustrate the context in which a compound like this compound would function.

| Donor Class | General Structure Example | Primary Function/Effect | References |

|---|---|---|---|

| Phthalates | Diisobutyl Phthalate | Historically the industrial standard; high stereoselectivity. Now facing scrutiny. | mdpi.com, rsc.org |

| Malonates | Di-n-butyl-2-cyclopentyl Malonate | Provides regio- and stereoselectivity; performance influenced by steric bulk of substituents. | rsc.org |

| Succinates | Diethyl 2,3-diisopropylsuccinate | Can produce polypropylene with a broad molecular weight distribution (MWD). | mdpi.com |

| Benzoates | Ethyl Benzoate | One of the earlier classes of IEDs used to improve catalyst performance. | mdpi.com |

| Sulfide-Esters | Dibenzoyl Sulfide (B99878) | Novel donor class reported to offer excellent catalytic enhancement. | rsc.org |

This compound is a versatile substrate for various chemical transformations, notably those facilitated by transition metal catalysts. Its structure is particularly well-suited for reactions involving decarboxylation, where the benzyl ester group can be cleaved to initiate further bond-forming events.

A significant application is in palladium-catalyzed decarboxylative coupling reactions. nih.gov Research has demonstrated that benzyl esters of β-keto acids can undergo palladium-catalyzed decarboxylation to generate a palladium enolate intermediate. This intermediate can then be coupled with various electrophiles. This process allows for the site-specific benzylation or arylation of ketones under mild, base-free conditions, which is a significant advantage over traditional enolate alkylation chemistry that often requires strong bases and can suffer from side reactions. nih.govnih.gov

In this type of transformation, this compound would serve as the substrate. The reaction, catalyzed by a palladium complex such as Pd(PPh₃)₄, would proceed through the loss of carbon dioxide and the formation of a new carbon-carbon bond at the α-position of the cyclopentanone ring. nih.gov This methodology expands the toolkit for creating complex molecular architectures and is particularly useful for coupling with medicinally relevant heterocycles. nih.gov

Table 2: Example of Metal-Catalyzed Decarboxylative Coupling This table is based on findings for the class of benzyl β-keto esters, illustrating the transformation applicable to this compound.

| Reaction Type | Substrate Class | Catalyst | Key Transformation | Resulting Product Class | References |

|---|---|---|---|---|---|

| Decarboxylative Coupling | Benzyl β-keto acids | Palladium(0) complexes (e.g., Pd(PPh₃)₄) | C-C bond formation at the α-keto position with extrusion of CO₂. | α-Substituted Ketones | nih.gov, nih.gov |

| Decarboxylative Alkylation | Carboxylic acids | Silver Nitrate (AgNO₃) | Direct C-H alkylation of heterocycles using a carboxylic acid as the alkyl source via decarboxylation. | 2-Alkyl Benzothiazoles | rsc.org |

Mechanistic and Theoretical Investigations of Benzyl 2 Oxocyclopentane 1 Carboxylate Reactivity

Computational Studies on Reaction Mechanisms

Computational modeling allows for the exploration of reaction landscapes, transition states, and intermediates at a molecular level, offering explanations for experimentally observed outcomes.

DFT studies have been instrumental in mapping out the catalytic cycles of reactions involving β-keto esters. A prominent area of investigation is the palladium-catalyzed reactions, which often proceed via the formation of palladium enolates. nih.gov For instance, in reactions involving allylic β-keto esters, a common pathway involves the initial oxidative addition of a palladium(0) complex, followed by decarboxylation to generate a π-allylpalladium enolate intermediate. nih.gov While Benzyl (B1604629) 2-oxocyclopentane-1-carboxylate does not undergo the same decarboxylation, the fundamental step of generating a nucleophilic metal enolate is a shared feature.

In nickel-catalyzed α-amidation of β-keto esters, DFT and experimental studies suggest a mechanism that can diverge from simple Lewis acid activation. nih.gov Initial hypotheses considered pathways like a direct SN2 reaction or Lewis acid activation by the nickel catalyst, but these were ruled out. nih.gov The involvement of a nickel(I) active catalyst was also questioned, leading to the consideration of an off-metal redox activation involving single-electron transfer, which could generate nitrogen-centered radicals as key intermediates. nih.gov

Achieving control over stereochemistry is a primary goal in organic synthesis. rijournals.com Computational studies provide a powerful means to understand the origins of enantioselectivity in catalytic reactions of β-keto esters. The key to stereocontrol lies in the energy differences between diastereomeric transition states. researchgate.net

In a stereodivergent dehydrative allylation of β-keto esters, a synergistic system using both Palladium (Pd) and Ruthenium (Ru) catalysts with distinct chiral ligands was developed. nih.govdntb.gov.ua This dual-catalyst system allows for the synthesis of four different diastereomers on demand simply by changing the stereochemistry of the ligands on the Pd or Ru complexes. dntb.gov.ua DFT calculations can model the transition states for each possible combination, explaining why one diastereomeric product is favored over another by revealing stabilizing or destabilizing non-covalent interactions, such as hydrogen bonds or π-π stacking, between the substrate and the chiral catalyst. researchgate.netdntb.gov.ua

The table below illustrates how the choice of catalyst and ligand configuration can dictate the stereochemical outcome in the allylation of a β-keto ester, a reaction class to which Benzyl 2-oxocyclopentane-1-carboxylate belongs.

Table 1: Catalyst Control in Stereodivergent Allylation of a β-Keto Ester

| Entry | Pd Catalyst Ligand | Ru Catalyst Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1 | (R,R)-L1 | (R)-L2 | >95:5 | 96% |

| 2 | (S,S)-L1 | (R)-L2 | 1:>95 | 95% |

| 3 | (R,R)-L1 | (S)-L2 | 1:>95 | 96% |

| 4 | (S,S)-L1 | (S)-L2 | >95:5 | 96% |

Data derived from studies on stereodivergent allylation of β-keto esters. dntb.gov.ua

These computational models show that attractive interactions, such as CH–π interactions between an aromatic ring on the catalyst or substrate and the reacting partner, can stabilize a specific transition state, leading to high stereoselectivity. nih.gov This principle is general and controls stereoselectivity in various reactions, including cycloadditions and acyl transfers. nih.gov

DFT calculations are frequently used to compute the activation free energies (ΔG‡) for proposed reaction steps. These theoretical activation barriers help to predict the feasibility of a reaction pathway and to understand rate differences between competing pathways. researchgate.net For example, in a study of a related compound, benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, DFT was used to analyze the electronic structure and energy levels of the molecular orbitals (HOMO-LUMO), which is foundational for understanding reactivity. nih.govnih.gov

In the Rappe rearrangement of α,α′-dibromoketones, a reaction that proceeds through a cyclopentanone-like intermediate, DFT calculations showed that the pathway involving a trisubstituted enolate had a transition state 6.3 kcal/mol lower in free energy than the alternative tetrasubstituted enol pathway. nih.gov This demonstrates how activation barriers can determine the regiochemical outcome of the initial step, which in turn dictates the final product's stereochemistry. nih.gov

Table 2: Example of Calculated Activation Barriers in a Catalytic Reaction

| Reaction Step | Pathway | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Initial C-H Activation | ortho-C-H bond cleavage | Not rate-determining |

| Ring Closure | Disrotatory/Suprafacial | Lower Energy Path |

| Ring Closure | Other pathways | Higher Energy Path |

Data conceptualized from mechanistic studies on related ketone derivatives. nih.govresearchgate.net

These calculations can quantitatively assess different mechanistic proposals. By comparing the calculated barriers with experimental kinetic data, researchers can validate or discard proposed mechanisms.

Cycloaddition reactions offer a powerful method for constructing cyclic systems. youtube.com When a molecule like a cyclopentanone (B42830) derivative participates in a cycloaddition, there can be multiple possible sites of reaction, leading to different regioisomers. researchgate.net Computational studies are crucial for predicting and explaining the observed regioselectivity.

For instance, in [3+2] cycloaddition reactions, molecular electron density theory (MEDT) combined with DFT calculations can analyze the electronic structure of the reactants and the transition states. mdpi.com By comparing the activation energies for the different possible approaches (e.g., ortho vs. meta), the favored regioisomeric pathway can be identified. mdpi.comresearchgate.net The analysis often involves examining the global electron density transfer at the transition state to characterize the polar nature of the reaction. mdpi.com

In the context of 2-benzylfurans, which share structural motifs with benzyl cyclopentanone derivatives, bimetallic catalysts have been shown to control positional selectivity between C–H functionalization at the furan (B31954) ring (an sp² C-H bond) or the benzylic position (an sp³ C-H bond). nih.gov DFT suggests that this selectivity is governed by cation–π interactions, which can be modulated by the choice of base and additives, effectively switching the reaction pathway. nih.gov This highlights how external reagents, guided by computational insights, can direct the regiochemical outcome of a reaction.

Understanding Catalytic Activity and Selectivity Profiles

Catalytic Activity is fundamentally related to the highest activation barrier in the catalytic cycle. A more active catalyst provides a lower-energy reaction pathway, thus increasing the reaction rate. acs.org DFT calculations can compare the energy profiles of catalyzed versus uncatalyzed reactions or compare different catalysts to predict their relative activity. For example, studies on nickelocene-catalyzed amidation of β-keto esters showed that this catalyst led to significantly shorter reaction times compared to other systems, an observation that can be rationalized by calculating and comparing the respective catalytic cycles' energy barriers. nih.gov

Catalytic Selectivity (chemo-, regio-, diastereo-, and enantioselectivity) is determined by the energy differences between competing transition states. shell.com

Regioselectivity: As seen in cycloaddition and C-H functionalization reactions, the catalyst can direct the reaction to a specific site by preferentially stabilizing the transition state leading to one regioisomer. nih.govmdpi.com

Enantio- and Diastereoselectivity: In asymmetric catalysis, a chiral catalyst creates a chiral environment around the reactants. Subtle differences in steric hindrance and non-covalent interactions within the diastereomeric transition states, often on the order of just a few kcal/mol, are responsible for the formation of one stereoisomer over another. researchgate.netdntb.gov.ua DFT is sensitive enough to model these small energy differences and identify the specific interactions—such as hydrogen bonding or π-stacking—that control the stereochemical outcome. researchgate.net

Advanced Analytical Methodologies for Structural Elucidation and Stereochemical Assignment in Research

Determination of Enantiomeric Excess and Stereoisomeric Purity (e.g., Chiral HPLC)

The enantiomeric purity of chiral compounds is a critical parameter in many areas of chemistry, from asymmetric synthesis to pharmaceutical development. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the separation and quantification of enantiomers, allowing for the precise determination of enantiomeric excess (ee). uma.esheraldopenaccess.us For β-keto esters like Benzyl (B1604629) 2-oxocyclopentane-1-carboxylate, which possesses a stereocenter at the C1 position of the cyclopentane (B165970) ring, chiral HPLC is the method of choice for resolving its enantiomers.

The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of a wide range of racemic compounds, including β-keto esters and β-aminoketones. nih.govresearchgate.net The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. Normal-phase chromatography, employing solvent systems like n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is commonly used for this class of compounds. phenomenex.comnih.gov

The process involves dissolving the racemic sample of Benzyl 2-oxocyclopentane-1-carboxylate in a suitable solvent and injecting it into the HPLC system equipped with a chiral column. As the mobile phase carries the sample through the column, one enantiomer will have a stronger interaction with the CSP and will therefore be retained longer, resulting in a later elution time. A detector, typically a UV detector, measures the concentration of each enantiomer as it elutes, generating a chromatogram with two distinct peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess can then be calculated from the integrated areas of these peaks.

Table 1: Representative Chiral HPLC Conditions for the Separation of β-Keto Ester Analogs

| Parameter | Condition | Rationale/Significance |

| Chiral Stationary Phase | Cellulose or Amylose Derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD) | These polysaccharide-based phases provide the necessary chiral environment for differential interaction with the enantiomers of β-keto esters. nih.govresearchgate.net |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | A common normal-phase solvent system that allows for good solubility and effective separation on polysaccharide CSPs. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with separation efficiency. |

| Detection | UV at 254 nm | The benzyl group in the molecule contains a chromophore that absorbs UV light, enabling sensitive detection. |

| Column Temperature | Ambient (e.g., 25 °C) | Temperature can influence retention times and resolution; ambient temperature is a common starting point. |

This table presents typical starting conditions for the chiral separation of compounds structurally related to this compound. Method optimization would be required for this specific compound.

In-depth Spectroscopic Analysis for Complex Derivative Structures (e.g., Advanced NMR techniques for stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of the molecular structure of organic compounds. While one-dimensional (1D) ¹H and ¹³C NMR are fundamental for identifying the basic carbon-hydrogen framework, advanced two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex structure and relative stereochemistry of derivatives of this compound.

A significant feature of β-keto esters is their potential to exist as a mixture of keto and enol tautomers, which can complicate NMR spectra. chromforum.org Advanced NMR experiments can help to characterize both forms if present. For the primary keto tautomer of this compound, a suite of 2D NMR experiments would be employed for full structural assignment.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which protons are attached to which carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular skeleton, for instance, by showing the correlation from the benzylic protons to the quaternary C1 carbon and the carbons of the phenyl ring.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to establish the connectivity within the cyclopentane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments are paramount for determining the relative stereochemistry. They detect protons that are close in space, even if they are not directly bonded. For a derivative of this compound, a NOESY or ROESY experiment could reveal through-space interactions between the benzyl group protons and specific protons on the cyclopentane ring, thereby establishing their relative orientation. For example, a correlation between the benzylic protons and a proton on the cyclopentane ring would indicate that they are on the same face of the ring. beilstein-journals.org

Table 2: Application of Advanced NMR Techniques for Structural Elucidation

| NMR Experiment | Information Gained for this compound |

| HSQC | Assigns protons to their directly attached carbons in the cyclopentane and benzyl moieties. |

| HMBC | Confirms connectivity between the benzyl group and the C1 of the cyclopentane ring, and the ester group to C1. Establishes the overall carbon skeleton. |

| COSY | Traces the proton-proton connectivities around the cyclopentane ring. |

| NOESY/ROESY | Determines the relative stereochemistry by identifying protons that are in close spatial proximity, for example, between the benzyl group and the cyclopentane ring. beilstein-journals.org |

Application of X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and, crucially, both the relative and absolute stereochemistry of all chiral centers in a single analysis. nih.gov

For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would yield a definitive structural model. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.

This technique would confirm the connectivity and conformation of the molecule, including the relative orientation of the benzyl group and the ester functionality with respect to the cyclopentane ring. Furthermore, for non-centrosymmetric space groups, the analysis of anomalous dispersion effects can be used to determine the absolute configuration of the stereocenter (i.e., whether it is R or S). mit.edu Modern techniques and detectors have made it possible to determine the absolute configuration with confidence even for molecules containing only light atoms such as carbon, hydrogen, and oxygen. mit.edunih.gov

In cases where the target compound itself is difficult to crystallize, the synthesis of a crystalline derivative can be pursued. For instance, the introduction of a group containing a heavier atom or a functionality that promotes crystallization can be beneficial. The crystal structure of a derivative provides definitive proof of its stereochemistry, which can then be related back to the original molecule. researchgate.net

Table 3: Expected Data from a Successful X-ray Crystallographic Analysis

| Parameter | Description | Significance for Structural Elucidation |

| Crystal System & Space Group | Defines the symmetry and repeating unit of the crystal lattice. | Provides fundamental information about the packing of the molecules in the solid state. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating block of the crystal. | Defines the size and shape of the unit cell containing the molecules. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. | Allows for the generation of a 3D model of the molecule, showing exact bond lengths and angles. |

| Flack Parameter | A value used to determine the absolute configuration of the crystal structure. mit.edu | A value close to zero for the correct enantiomer confirms the absolute stereochemistry (R/S assignment). nih.gov |

Future Research Directions and Emerging Synthetic Prospects

Development of Novel and More Efficient Catalytic Systems

The synthesis and transformation of β-keto esters like Benzyl (B1604629) 2-oxocyclopentane-1-carboxylate are critically dependent on catalytic efficiency. Future research is increasingly focused on developing catalysts that are not only highly active and selective but also environmentally benign.

One promising area is the use of organocatalysts, which have gained significant traction for their ability to facilitate stereoselective transformations of β-ketoesters. acs.org Chiral phosphoric acids, for instance, have been shown to effectively catalyze N-H insertion reactions, producing α-arylglycines with excellent yields and enantioselectivities. thieme-connect.de Similarly, N-heterocyclic carbenes (NHCs) are being explored for novel umpolung strategies, such as the cross-aza-benzoin reaction to produce α-amino-β-keto esters with high atom efficiency under mild conditions. beilstein-journals.org

In the realm of metal-based catalysis, research continues to identify more sustainable and robust options. Boronic acids and boric acid are emerging as attractive Lewis acid catalysts for transesterification reactions due to their low toxicity and decomposition into harmless boric acid. rsc.org These catalysts have demonstrated effectiveness with a wide range of substrates, including cyclic β-keto esters. rsc.org Transition metals like palladium, niobium, and molybdenum continue to be investigated for carboxylation and condensation reactions to form β-keto esters from various precursors. nih.govorganic-chemistry.org Novel cobalt complexes are also being studied for reactions like the double carbonylation of benzyl chloride, offering high stability and selectivity. globethesis.com Furthermore, biocatalysis, particularly using enzymes like lipase (B570770), presents a green alternative for producing optically active β-keto esters under mild, solvent-free conditions. google.com

| Catalyst Type | Example Catalyst | Application | Key Advantages |

| Organocatalyst | Chiral Phosphoric Acid, N-Heterocyclic Carbenes (NHCs) | Asymmetric N-H insertion, Cross-aza-benzoin reaction | Metal-free, high stereoselectivity, mild conditions. acs.orgthieme-connect.debeilstein-journals.org |

| Lewis Acid | Boronic Acids, Boric Acid | Transesterification | Low toxicity, environmentally benign. rsc.org |

| Transition Metal | Palladium, Niobium, Cobalt Complexes | Decarboxylation, Condensation, Carbonylation | High activity and selectivity for specific transformations. nih.govorganic-chemistry.orgglobethesis.com |

| Biocatalyst | Lipase | Kinetic resolution via transesterification | Mild, solvent-free conditions, high enantioselectivity. google.com |

Exploration of Undiscovered Derivatization Pathways and Reactivity Patterns

The unique structure of Benzyl 2-oxocyclopentane-1-carboxylate, featuring both electrophilic and nucleophilic centers, makes it a rich platform for exploring new chemical reactions. acs.org Future research will likely focus on uncovering novel derivatization pathways that exploit its dual reactivity.

One area of exploration is the reaction with different nucleophiles to create diverse heterocyclic systems. For example, reactions with various diamines have been shown to yield either enamine derivatives or pyrazolone (B3327878) structures, with the outcome dependent on the ring size of the β-keto ester. utripoli.edu.ly This divergent reactivity suggests that a wide range of novel compounds can be accessed by systematically studying reactions with different nucleophilic partners. utripoli.edu.ly

Palladium-catalyzed reactions of related allyl β-keto esters have demonstrated a wealth of transformations following decarboxylation, including the formation of α-allyl ketones, α,β-unsaturated ketones, and products from subsequent aldol (B89426) or Michael reactions. nih.gov Applying these conditions to this compound could unlock new synthetic routes. Domino reactions, initiated by events like a Michael addition, can lead to complex cyclopentane (B165970) derivatives through subsequent intramolecular cyclizations. mdpi.com The creative use of conjugate addition reactions, often as part of a cascade or tandem sequence, is a powerful strategy for building fully functionalized cyclopentanes with high stereochemical control. oregonstate.edu Furthermore, intramolecular reactions, such as treatment with oxalyl chloride, have been shown to produce novel pyrrole-containing structures. mdpi.com

| Reaction Type | Reactant/Conditions | Product Type | Significance |

| Condensation | Diamines | Enamines, Pyrazolones | Demonstrates divergent reactivity and access to different heterocyclic scaffolds. utripoli.edu.ly |

| Palladium-Catalyzed Decarboxylation | Allylic β-keto esters | α-Allyl ketones, α,β-Unsaturated ketones | Creates reactive palladium enolates for further transformations. nih.gov |

| Domino Reaction | Michael addition followed by cyclization | Functionalized cyclopentane β-aminodiesters | Efficient construction of complex structures in a single sequence. mdpi.com |

| Intramolecular Cyclization | Oxalyl Chloride | Pyrrole derivatives | Novel pathway to N-Cbz-protected arylpyrroles. mdpi.com |

Expanded Applications in the Synthesis of Architecturally Complex Molecules

This compound and its derivatives are valuable building blocks for constructing molecules with significant architectural complexity, including a variety of natural products. google.com The cyclopentane core is a recurring motif in numerous bioactive compounds. frontiersin.org

Future applications will likely see this scaffold used in the synthesis of increasingly complex targets. For instance, derivatives of 2-oxocyclopentane-1-carboxylate are key intermediates in the synthesis of prostaglandins (B1171923) and the antibiotic mitomycin. google.com The cyclopentane framework is central to natural products such as the anticancer agents citrinadin A and B and the insecticidal notoamides. frontiersin.org Synthetic strategies toward these molecules often rely on the versatile chemistry of cyclopentanone (B42830) precursors. Specifically, the construction of spiro(cyclopentane-1,3'-indoline) derivatives, found in many alkaloids, is an active area of research. frontiersin.org

The compound's utility extends to the total synthesis of intricate natural products like the alkaloid gelsemine (B155926) and the terpene gymnomitrol, where conjugate addition reactions of cyclopentanone enolates are key steps in assembling the molecular framework. oregonstate.edu Research into the synthesis of natural products containing strained ring systems, such as cyclopropanes, also presents opportunities for employing cyclopentanone-derived building blocks. marquette.edursc.org

| Target Molecule Class | Example | Role of Cyclopentanone Precursor |

| Pharmaceuticals | Prostaglandins, Mitomycin, Loxoprofen sodium | Core structural intermediate. google.com |

| Bioactive Natural Products | Citrinadin A, Cyclopiamines, Notoamides | Key building block for the central cyclopentane or spirocyclic core. frontiersin.org |

| Complex Alkaloids | Gelsemine | Forms the fully functionalized cyclopentane ring via tandem conjugate additions. oregonstate.edu |

Integration with Sustainable and Automated Chemical Methodologies

The future of chemical synthesis is increasingly tied to the principles of green chemistry and the adoption of automated technologies. Research involving this compound is beginning to reflect this trend, with a focus on developing more sustainable and efficient manufacturing processes.

Sustainable approaches include the use of greener catalysts and solvents. As mentioned, enzyme-based catalysis and the use of non-toxic boron-based catalysts are promising avenues. rsc.orggoogle.com The development of synthetic routes from renewable biomass feedstocks, such as the conversion of furfural (B47365) to cyclopentanone, represents a major step toward a more sustainable chemical industry. researchgate.netrsc.org Simple, inexpensive catalysts like sodium hydroxide, when paired with greener solvents, can also provide efficient and economical pathways to complex molecules. frontiersin.org

Automation, particularly through continuous flow chemistry, offers significant advantages over traditional batch processing. allfordrugs.comrsc.org Flow synthesis can lead to improved reaction efficiency, enhanced safety by minimizing the accumulation of reactive intermediates, and greater scalability. nih.gov This technology is well-suited for multistep syntheses and has been successfully applied to the preparation of complex molecules and protecting group manipulations that are challenging in batch mode. allfordrugs.comnih.gov The application of flow chemistry to the synthesis and derivatization of this compound could enable safer, more efficient, and scalable production of its derivatives for various applications. rsc.org

| Methodology | Principle | Application to this compound Chemistry |

| Green Catalysis | Use of non-toxic, renewable, or highly efficient catalysts. | Employing lipase, boronic acids, or catalysts derived from renewable sources. rsc.orggoogle.comresearchgate.net |

| Renewable Feedstocks | Synthesis from biomass-derived starting materials. | Green production of cyclopentanone from furfural. researchgate.netrsc.org |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream. | Enables safer, more efficient, and scalable production of derivatives; facilitates multistep and hazardous reactions. allfordrugs.comrsc.orgnih.gov |

Q & A

Q. Table 1: Spectroscopic Data for this compound

| Technique | Key Signals |

|---|---|

| IR (neat) | 1720 cm⁻¹ (ester C=O), 2962 cm⁻¹ (C-H stretch) |

| ¹H NMR (CDCl₃) | δ 7.39–7.34 (m, 5H, aromatic), 5.20 (s, 2H, CH₂), 2.34–2.26 (m, 4H, cyclopentane) |

| ¹³C NMR (CDCl₃) | δ 212.2 (ketone), 169.3 (ester), 135.6 (aromatic quaternary) |

Advanced Question: How can enantioselective transformations of this compound be achieved?

Answer:

Chiral covalent organic frameworks (CCOFs), such as TAH-CCOF2 , enable asymmetric amination with di-tert-butylazodicarboxylate. This method provides:

- 96% yield and 99% enantiomeric excess (ee) .

- Hydrogen-bonding interactions between the CCOF’s N–H units and reactants enhance stereodiscrimination.

- The catalyst is recyclable for ≥7 cycles without significant loss in activity .

Key Mechanistic Insight:

The spatial bulkiness of the CCOF creates a chiral microenvironment, critical for high enantioselectivity. Substrate generality has been confirmed with other β-keto esters .

Basic Question: What analytical techniques validate the compound’s structural purity?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the absence of impurities by matching peak integrals and chemical shifts to published data (Table 1) .

- Infrared Spectroscopy (IR): Detects functional groups (e.g., ester C=O at 1720 cm⁻¹).

- Chromatography: HPLC or GC-MS quantifies purity, especially after synthesis .

Advanced Question: What challenges arise in electrochemical functionalization of this compound?

Answer:

Electrochemical selenoalkylation with alkynes shows limited efficacy for non-cyclic β-keto esters. Key findings include:

- Cyclic β-keto esters (e.g., six-membered rings) yield moderate products (~60% ), while non-cyclic analogs give <30% yields.

- Cyclic voltammetry (CV) reveals oxidation peaks at 1.24 V (vs. Ag/AgCl) , suggesting radical intermediates.

- Bromide ions (Br⁻) facilitate β-keto ester oxidation but are not strictly required .

Recommendation: Optimize electrolyte composition and electrode materials to stabilize radical intermediates.

Safety Question: What precautions are necessary given limited toxicological data?

Answer:

While direct toxicological studies on this compound are scarce, related esters (e.g., benzyl piperidine carboxylates) suggest:

- PPE Requirements: Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- First Aid:

- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact: Wash with soap/water; remove contaminated clothing .

- Waste Disposal: Segregate organic waste and use certified disposal services .

Advanced Question: How does computational modeling aid in studying its reactivity?

Answer:

- Mercury CSD 2.0: Visualizes crystal packing and intermolecular interactions. The "Materials Module" identifies hydrogen-bonding motifs critical for catalytic applications .

- Density Functional Theory (DFT): Models transition states in asymmetric reactions, predicting enantioselectivity trends .

Basic Question: What are its applications as a synthetic intermediate?

Answer:

- Michael Addition: Reacts with trans-β-nitrostyrene in THF, catalyzed by tertiary amines (e.g., 48-hour reaction time) .

- Peptide Synthesis: The benzyl ester group acts as a protecting group, removable via hydrogenolysis.

Advanced Question: How do reaction conditions affect its stability?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.